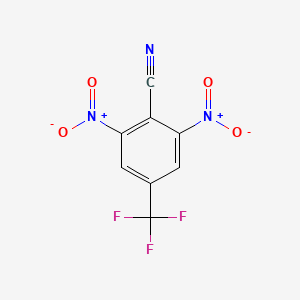

2,6-Dinitro-4-(trifluoromethyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

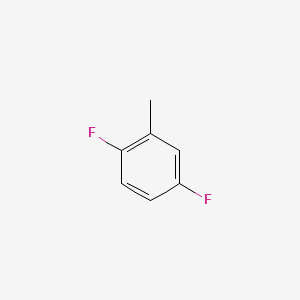

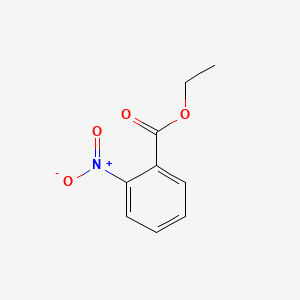

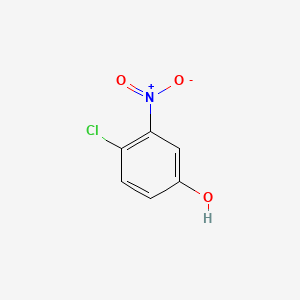

2,6-Dinitro-4-(trifluoromethyl)benzonitrile, also known as DNFB, is a highly reactive compound. It is a crystalline, yellow powder with a bitter taste and a faint odor of almonds. The molecular formula is C8H3F3N4O4 , and the molecular weight is 261.12 .

Synthesis Analysis

The synthesis process of 2-nitro-4-trifluoromethyl benzonitrile has been described in a patent . The process involves several steps including fluorination, nitration, chlorination, and ammonolysis . This process can reduce the production cost of enterprises, meet the requirement of environmental protection, and is beneficial to the realization of industrial production .Molecular Structure Analysis

The molecular structure of 2,6-Dinitro-4-(trifluoromethyl)benzonitrile can be viewed using Java or Javascript . The monoisotopic mass is 260.999725 Da .Physical And Chemical Properties Analysis

2,6-Dinitro-4-(trifluoromethyl)benzonitrile is a crystalline, yellow powder with a bitter taste and a faint odor of almonds. It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

DNFB serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity due to the nitro groups and the trifluoromethyl moiety makes it valuable for constructing complex molecules used in drug development .

Synthesis of Diphenylthioethers

In organic synthesis, DNFB is utilized for the preparation of diphenylthioethers, which are compounds featuring a sulfur atom bonded to two benzene rings. These structures are significant in the development of new chemical entities with potential therapeutic effects .

Material Science

The unique chemical structure of DNFB allows it to be used in material science research, particularly in the development of novel materials with specific electronic or photonic properties. The electron-withdrawing nature of the trifluoromethyl group can be exploited to modify the electronic characteristics of materials .

Agrochemical Research

DNFB’s chemical properties make it a candidate for the development of new agrochemicals. Its ability to act as a building block for more complex molecules can lead to the creation of new pesticides or herbicides with improved efficacy and safety profiles .

Catalysis

Researchers in the field of catalysis may use DNFB to synthesize new catalysts or modify existing ones. The presence of the trifluoromethyl group can influence the reactivity and selectivity of catalysts in various chemical reactions .

Analytical Chemistry

In analytical chemistry, DNFB can be used as a derivatization agent to improve the detection and quantification of various compounds. Its strong electron-withdrawing groups enhance the electrophilic character of molecules, making them more amenable to analysis .

Chemical Synthesis

DNFB is involved in the synthesis of a wide range of organic compounds. Its dinitro and trifluoromethyl groups are reactive sites that can undergo various chemical transformations, leading to the production of diverse organic molecules .

Fluorine Chemistry Research

Given the significance of fluorine in medicinal chemistry, DNFB is a valuable compound in the study of fluorine chemistry. It provides insights into the behavior of fluorinated compounds and helps in exploring their applications in different fields .

Safety and Hazards

Eigenschaften

IUPAC Name |

2,6-dinitro-4-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3N3O4/c9-8(10,11)4-1-6(13(15)16)5(3-12)7(2-4)14(17)18/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMGGCAIQROQMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326937 |

Source

|

| Record name | NSC622626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dinitro-4-(trifluoromethyl)benzonitrile | |

CAS RN |

35213-02-6 |

Source

|

| Record name | NSC622626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.